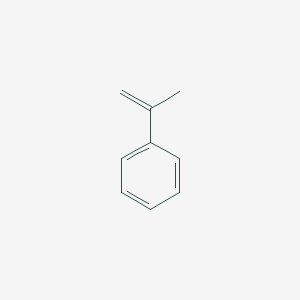

alpha-Methylstyrene

Cat. No. B127712

Key on ui cas rn:

98-83-9

M. Wt: 118.18 g/mol

InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.

Identifiers

|

REACTION_CXSMILES

|

[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

involves forming a reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

previously formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture at elevated temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the decomposition catalyst from the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fractionally distilling the resulting organic products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separately recover an acetone fraction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the decomposition reaction in the absence of added water so that the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(d) withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at cumene hydroperoxide concentrations not

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

and (e) adding a base to the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer in excess of amount

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(O)(C1=CC=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.

Identifiers

|

REACTION_CXSMILES

|

[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

involves forming a reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

previously formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture at elevated temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the decomposition catalyst from the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fractionally distilling the resulting organic products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separately recover an acetone fraction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the decomposition reaction in the absence of added water so that the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(d) withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at cumene hydroperoxide concentrations not

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

and (e) adding a base to the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer in excess of amount

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(O)(C1=CC=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.

Identifiers

|

REACTION_CXSMILES

|

[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

involves forming a reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

previously formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture at elevated temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removing the decomposition catalyst from the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

fractionally distilling the resulting organic products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separately recover an acetone fraction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the decomposition reaction in the absence of added water so that the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(d) withdrawing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture from the decomposer

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at cumene hydroperoxide concentrations not

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

and (e) adding a base to the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the decomposer in excess of amount

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(O)(C1=CC=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |